molecular formula C13H11BrS B1370309 2-(4-Tolylsulfanyl)-phenyl bromide

2-(4-Tolylsulfanyl)-phenyl bromide

Cat. No. B1370309
M. Wt: 279.2 g/mol
InChI Key: CYUPFFKTTJMWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tolylsulfanyl)-phenyl bromide is a useful research compound. Its molecular formula is C13H11BrS and its molecular weight is 279.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Tolylsulfanyl)-phenyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Tolylsulfanyl)-phenyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Tolylsulfanyl)-phenyl bromide

Molecular Formula

C13H11BrS

Molecular Weight

279.2 g/mol

IUPAC Name

1-bromo-2-(4-methylphenyl)sulfanylbenzene

InChI

InChI=1S/C13H11BrS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,1H3

InChI Key

CYUPFFKTTJMWLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a stirred nitrogen covered reactor N-methyl-pyrrolidone, NMP (4.5 L) was flushed with nitrogen for 20 minutes. 4-Methylbenzenethiol (900 g, 7.25 mol) was added and then 1,2-dibromobenzene (1709 g, 7.25 mol). Potassium tert-butoxide (813 g, 7.25 mol) was finally added as the last reactant. The reaction was exothermic giving a temperature rise of the reaction mixture to 70° C. The reaction mixture was then heated to 120° C. for 2-3 hours. The reaction mixture was cooled to room temperature. Ethyl acetate (4 L) was added and aqueous sodium chloride solution (15%, 2.5 L). The mixture was stirred for 20 minutes. The aqueous phase was separated and extracted with another portion of ethyl acetate (2 L). The aqueous phase was separated and the organic phases were combined and washed with sodium chloride solution (15%, 2.5 L) The organic phase was separated, dried with sodium sulphate and evaporated at reduced pressure to a red oil which contains 20-30% NMP. The oil was diluted to twice the volume with methanol and the mixture was refluxed. More methanol was added until a clear red solution was obtained. The solution was cooled slowly to room temperature while seeded. The product crystallises as off white crystals, they were isolated by filtration and washed with methanol and dried at 40° C. in a vacuum oven until constant weight.
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
1709 g
Type
reactant
Reaction Step Two
Quantity
813 g
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of potassium tert-butoxide (75 g, 0.668 mol, 1.1 eq) in N-methyl-2-pyrrolidone (225 mL) a solution of 4-methylthiophenol (78 g, 0.628 mol, 1.0 eq) dissolved in N-methyl-2-pyrrolidone (225 mL) was added. To the reaction mixture was then added to 1,2-dibromobenzene (73 mL, 605 mol, 1.0 eq); once the addition was complete the reaction mixture was warmed to 100° C. and maintained at this temperature for approximately 22 hrs. (The reaction is monitored by HPLC). After cooling to room temperature water (750 mL) and toluene (375 mL) were added, the phases separated, and the water phase extracted with toluene (250 mL). The organic phases were combined and the organic phase was concentrated by vacuum distillation. Once the distillation was complete, the residue was cooled and methanol (750 mL) added. The solvents were removed from the organic phase by vacuum distillation and further methanol (250 mL) added. Stirring over night at room temperature precipitated 2-(4-tolylsulfanyl)-phenyl bromide which was isolated by filtration, washed with methanol (260 mL) and dried in vacuum. Yield=120.8 g.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Quantity
375 mL
Type
solvent
Reaction Step Three

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